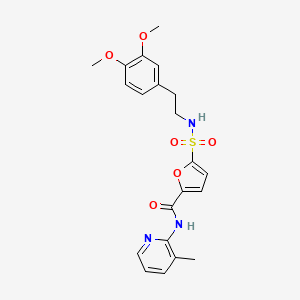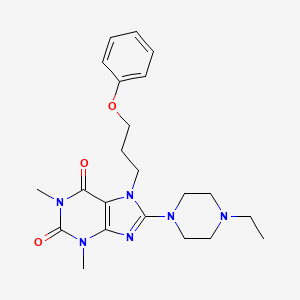![molecular formula C26H34N4O7S B2523619 4-[ビス(2-メチルプロピル)スルファモイル]-N-[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]ベンゾアミド CAS No. 533871-50-0](/img/structure/B2523619.png)
4-[ビス(2-メチルプロピル)スルファモイル]-N-[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C26H34N4O7S and its molecular weight is 546.64. The purity is usually 95%.
BenchChem offers high-quality 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです!4-[ビス(2-メチルプロピル)スルファモイル]-N-[5-(3,4,5-トリメトキシフェニル)-1,3,4-オキサジアゾール-2-イル]ベンゾアミドの科学研究における応用について、6つのユニークな用途に焦点を当てて包括的に分析します。
抗がん活性
この化合物は、腫瘍の増殖に関与する特定の酵素を阻害する能力があるため、抗がん剤としての可能性を示しています。 オキサジアゾール環とスルファモイル基の存在により、がん細胞の標的に対する結合親和性が高まり、悪性細胞のアポトーシス(プログラム細胞死)につながる可能性があります .
抗菌性
研究によると、この化合物は顕著な抗菌活性を示します。 スルファモイル基は、さまざまな細菌株に対して効果的であることが知られており、新しい抗生物質の開発のための有望な候補となっています .
抗酸化活性
この化合物の構造、特にトリメトキシフェニル基は、その抗酸化特性に貢献しています。フリーラジカルを中和することができ、細胞を酸化ストレスと損傷から保護します。 これは、酸化ストレス関連の病気の予防に役立ちます .
酵素阻害
この化合物は、多くの固形腫瘍で過剰発現している酵素である炭酸脱水酵素IX(CAIX)を阻害する能力について研究されてきました。 CAIXを選択的に阻害することで、腫瘍の増殖と転移を抑制し、がん治療に対する標的アプローチを提供できます .
抗炎症効果
この化合物のベンゾアミド構造は、抗炎症作用に関連付けられています。 炎症性サイトカインの産生を阻害することができ、関節炎などの炎症性疾患の治療のための潜在的な候補となっています .
抗真菌活性
この化合物は、一般的な真菌病原体に対して、特に抗真菌作用を示します。 これは、既存の抗真菌薬に耐性を持つ真菌感染症の治療法を開発するための貴重な候補となっています .
神経保護効果
予備的な研究によると、この化合物は神経保護効果を持つ可能性があります。 その抗酸化作用と抗炎症作用は、神経細胞の損傷から保護し、アルツハイマー病やパーキンソン病などの神経変性疾患に対する治療上の利点を提供する可能性があります .
創薬における可能性
この化合物は、その多面的な生物活性のため、創薬における貴重な足場となっています。 さまざまな生物学的標的に相互作用する能力により、さまざまな医療分野で新しい治療薬を開発するための汎用性の高い候補となっています .
特性
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O7S/c1-16(2)14-30(15-17(3)4)38(32,33)20-10-8-18(9-11-20)24(31)27-26-29-28-25(37-26)19-12-21(34-5)23(36-7)22(13-19)35-6/h8-13,16-17H,14-15H2,1-7H3,(H,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHPLAJAGPGNBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-CHLORO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}-2-METHOXYBENZAMIDE](/img/structure/B2523536.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)
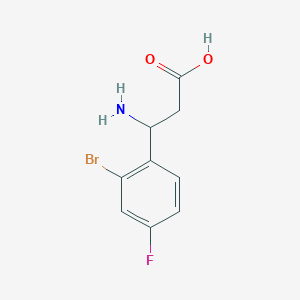


![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
![3-Fluorosulfonyloxy-5-[methyl-(3-methylphenyl)carbamoyl]pyridine](/img/structure/B2523544.png)
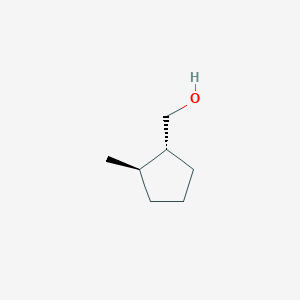
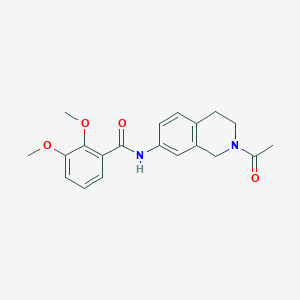
![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)
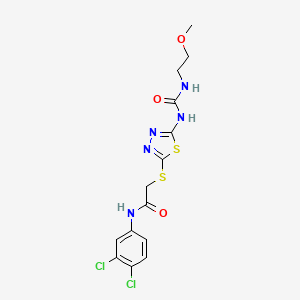
![3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2523554.png)
